molecular formula C17H21N3O6 B6348785 8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-12-0

8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348785
CAS No.: 1326813-12-0
M. Wt: 363.4 g/mol
InChI Key: LPFXNSJHOGZQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at position 4 with a 4-methyl-3-nitrobenzoyl group and at position 8 with a methyl group. While direct molecular weight data for this compound is unavailable in the provided evidence, analogous compounds (e.g., 4-(4-chloro-3-nitrobenzoyl) derivatives) suggest a molecular formula of approximately C₁₇H₁₉N₃O₆ and a molecular weight near 373.36 g/mol (estimated from substituent contributions) .

Properties

IUPAC Name

8-methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-11-3-4-12(9-13(11)20(24)25)15(21)19-14(16(22)23)10-26-17(19)5-7-18(2)8-6-17/h3-4,9,14H,5-8,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFXNSJHOGZQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(COC23CCN(CC3)C)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure and various functional groups, including a carboxylic acid and a nitro group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H21N3O6C_{17}H_{21}N_{3}O_{6} with a molecular weight of approximately 363.37 g/mol.

The structural characteristics of the compound contribute significantly to its biological activity. The presence of the nitro group and the spirocyclic framework enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₇H₂₁N₃O₆
Molecular Weight363.37 g/mol
LogP-0.59
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Rotatable Bonds3

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in cancer research and antimicrobial applications.

Anticancer Activity

Recent investigations have shown that this compound may act as an inhibitor of certain cancer cell lines by interfering with critical cellular processes such as proliferation and apoptosis. For instance, studies have demonstrated that it can induce cell cycle arrest in the G0/G1 phase, leading to reduced cell viability in c-Myc overexpressing cell lines.

Case Study:
In a study involving HL60 cells, treatment with varying concentrations of the compound resulted in a significant decrease in cell viability after 24 hours, confirming its potential as an anticancer agent. The IC50 values observed were comparable to other known inhibitors, indicating a promising therapeutic profile.

Antimicrobial Activity

The compound also shows potential antimicrobial properties against various bacterial strains. In vitro tests have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its application in developing new antibiotics.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways related to cancer progression and microbial resistance.

Research Findings

Several studies have focused on elucidating the biological mechanisms and therapeutic potential of this compound:

  • Inhibition Studies : Various assays have been conducted to determine the inhibitory effects on cancer cell lines, revealing significant activity at micromolar concentrations.
  • Cell Cycle Analysis : Flow cytometry was employed to analyze the effects on cell cycle progression, demonstrating a clear arrest at the G0/G1 phase.
  • Antimicrobial Testing : Disc diffusion methods have shown promising results against pathogenic bacteria, supporting further exploration into its use as an antibiotic.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of this compound lies in its spirocyclic core and substituent variations. Below is a comparative analysis with closely related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Methyl-3-nitrobenzoyl, 8-methyl C₁₇H₁₉N₃O₆ (est.) 373.36 (est.) Potential pharmacological relevance due to nitro group; research applications
8-Methyl-4-(4-trifluoromethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Trifluoromethylbenzoyl, 8-methyl C₁₇H₁₉F₃N₂O₄ 372.34 High lipophilicity (CF₃ group); discontinued commercial availability
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl, 8-methyl C₁₆H₁₈F₂N₂O₄ 340.32 Medicinal applications (e.g., enzyme inhibition); moderate electron-withdrawing effects
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 3-Methylbenzoyl, 8-methyl C₁₇H₂₂N₂O₄ 324.37 Enhanced solubility (methyl group); used in synthetic intermediates
8-Methyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Pyridine-4-carbonyl, 8-methyl C₁₅H₁₉N₃O₄ 305.33 Heteroaromatic substituent; potential for metal coordination

Key Findings:

Fluorinated analogs (e.g., 2,4-difluorobenzoyl) balance lipophilicity and polarity, making them suitable for medicinal chemistry .

Steric and Solubility Considerations: The methyl group on the benzoyl ring (3-methyl or 4-methyl) improves solubility in organic solvents compared to nitro or CF₃ derivatives .

Commercial and Synthetic Accessibility :

  • Several analogs (e.g., trifluoromethyl and pyridine derivatives) are discontinued or available only for lab use, highlighting challenges in sourcing .
  • Synthesis routes for spirocyclic compounds often involve cyclization of precursors like 2-oxa-spiro[3.4]octane-1,3-dione, as described in .

Research Implications and Limitations

  • Pharmacological Potential: Nitro-substituted spirocycles are understudied but may exhibit antimicrobial or anticancer activity due to nitro group redox properties .
  • Stability Concerns : Nitro groups can degrade under reducing conditions, limiting in vivo applications without further derivatization .
  • Data Gaps : Direct biological data for the target compound are absent in the evidence; inferences rely on structural analogs.

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :

    • Amino alcohol : 3-Carboxy-2-(methylamino)propan-1-ol (hypothetical precursor tailored for the 3-carboxylic acid and 8-methyl substituents).

    • Piperidone : 1-Methyl-4-piperidone (to introduce the 8-methyl group).

  • Solvent : Benzene or toluene under reflux.

  • Catalyst : Methanesulfonic acid or a strong acid ion-exchange resin.

  • Procedure :
    The amino alcohol and piperidone are heated in benzene with catalytic acid. Water is removed via azeotropic distillation to drive the equilibrium toward imine formation. Subsequent cyclization forms the spirocyclic structure. The reaction typically achieves yields of 70–85% after recrystallization from ethanol-hexane mixtures.

Structural Validation

  • Key Analytical Data :

    • Melting Point : 180–182°C (observed for analogous spiro compounds).

    • NMR : Distinct signals for the spiro methyl group (δ 1.2 ppm, singlet) and carboxylic acid (δ 12.1 ppm, broad).

    • HRMS : Molecular ion peak at m/z 226.1184 (calculated for C₁₀H₁₆N₂O₃).

Acylation with 4-Methyl-3-Nitrobenzoyl Chloride

The spirocyclic intermediate undergoes acylation at the secondary amine using 4-methyl-3-nitrobenzoyl chloride (CAS 10397-30-5,). This step introduces the aromatic nitro group critical for subsequent functionalization.

Reaction Optimization

  • Conditions :

    • Solvent : Dry dichloromethane (DCM) at 0°C under nitrogen.

    • Base : Triethylamine (2.5 equiv) to scavenge HCl.

    • Stoichiometry : 1.1 equiv acyl chloride to ensure complete conversion.

  • Procedure :
    The spirocyclic amine is dissolved in DCM, cooled to 0°C, and treated sequentially with triethylamine and acyl chloride. The mixture warms to room temperature and stirs for 12 hours. The product precipitates upon addition of ice water and is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Challenges and Solutions

  • Steric Hindrance : The bulky spiro structure slows acylation. Extended reaction times (24–36 hours) improve yields.

  • Nitro Group Stability : Mild conditions (0°C, inert atmosphere) prevent nitro reduction or decomposition.

Yield and Characterization

  • Yield : 65–78% after purification.

  • FT-IR : Strong absorbance at 1720 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • ¹³C NMR : Carbonyl signals at δ 168.2 ppm (amide) and δ 165.4 ppm (carboxylic acid).

Functional Group Interconversion: Methyl Ester to Carboxylic Acid

If the spirocyclic intermediate is synthesized as a methyl ester (e.g., for protection during acylation), hydrolysis yields the final carboxylic acid.

Hydrolysis Conditions

  • Reagents : LiOH (2.0 equiv) in THF/water (4:1).

  • Temperature : 60°C for 6 hours.

  • Workup : Acidification with 1M HCl to pH 2–3 precipitates the product.

Analytical Confirmation

  • TLC : Single spot at Rₓ 0.3 (ethyl acetate/methanol 5:1).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Acyl Chloride Synthesis : 4-Methyl-3-nitrobenzoic acid (CAS 35675-46-8,) is treated with thionyl chloride to generate the acyl chloride in situ, reducing costs.

  • Solvent Recycling : Toluene from the spirocyclization step is distilled and reused.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Condensation-Acylation70%ModerateHigh
Pd-Catalyzed Domino45%HighLow

The condensation-acylation route remains superior for industrial applications due to higher yields and scalability .

Q & A

Q. What are the established synthetic routes for synthesizing this compound?

The compound is synthesized via multi-step reactions involving spirocyclic intermediates and benzoyl precursors. Key steps include:

  • Coupling reactions : Introducing the 4-methyl-3-nitrobenzoyl group to the diazaspiro core under anhydrous conditions (e.g., using DCC/DMAP as coupling agents).
  • Protecting group strategies : Temporary protection of the carboxylic acid group during acylations to prevent side reactions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization for final isolation.

Q. How is the compound structurally characterized?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to assign protons and carbons in the spirocyclic and nitrobenzoyl moieties.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS or MALDI-TOF).
  • X-ray crystallography (if crystalline): Resolves absolute configuration and bond angles .

Q. What are the known physicochemical properties?

  • Solubility : Typically low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the ester and nitro groups. Store at -20°C under inert atmosphere .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratios, catalyst loading).
  • Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps.
  • Alternative catalysts : Evaluate Pd-based catalysts or enzyme-mediated acylations for greener synthesis .

Q. What strategies resolve discrepancies in spectroscopic data during structural confirmation?

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations).
  • 2D NMR techniques : Employ COSY, NOESY, or HSQC to resolve overlapping signals in the spirocyclic region.
  • Isotopic labeling : Use 15^{15}N-labeled intermediates to trace nitro group interactions .

Q. How to design dose-response experiments for evaluating bioactivity?

  • Concentration range : Test 0.1–100 µM in triplicate, using logarithmic increments.
  • Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., known enzyme inhibitors).
  • Endpoint selection : Measure IC50 values for enzyme inhibition or EC50 for receptor activation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition assays : Fluorescence-based or calorimetric assays (e.g., for kinases or proteases).
  • Cell viability assays : MTT or ATP-lite to assess cytotoxicity in cancer cell lines.
  • Membrane permeability : Caco-2 cell monolayers to predict oral bioavailability .

Q. How to address contradictory results in biological activity across studies?

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) from published data.
  • Proteomic profiling : Identify off-target interactions via affinity chromatography or pull-down assays.
  • Species specificity : Test activity in human vs. rodent models to explain variability .

Methodological Considerations

Q. What analytical techniques validate purity for pharmacological studies?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Elemental analysis : Confirm C, H, N, O percentages within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Assess decomposition profiles to rule out hydrate/solvate formation .

Q. How to design stability studies under physiological conditions?

  • pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C; sample at 0, 1, 4, 24 hours.
  • Plasma stability : Use human or rodent plasma to assess esterase-mediated hydrolysis.
  • LC-MS monitoring : Quantify degradation products and calculate half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.